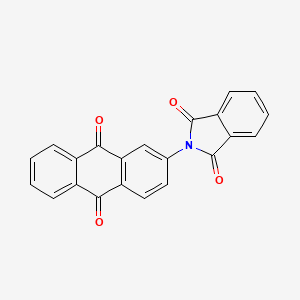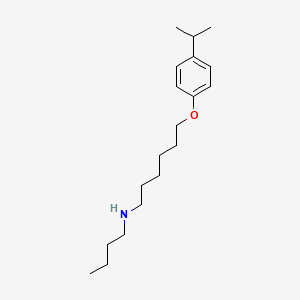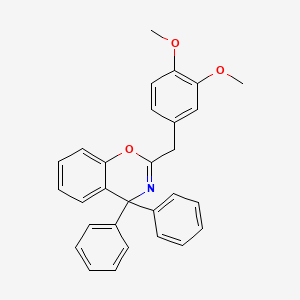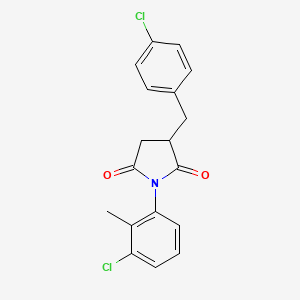
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione, also known as DIA or diacetylene anthracene, is a chemical compound with a unique structure and interesting properties. It is widely used in scientific research for its ability to undergo polymerization and form self-assembled monolayers, making it a valuable material for developing new technologies.
Wissenschaftliche Forschungsanwendungen
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications due to its unique properties. It is commonly used in the development of biosensors, optoelectronic devices, and molecular electronics. This compound can also be used as a template for the synthesis of other compounds, making it a valuable tool for drug discovery and development.
Wirkmechanismus
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione undergoes polymerization when exposed to UV light, resulting in the formation of a highly ordered monolayer. This polymerization process is reversible, meaning that the monolayer can be broken down and reassembled multiple times. The mechanism of action for this compound involves the formation of covalent bonds between adjacent molecules, resulting in a stable and highly ordered monolayer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to interact with DNA, leading to changes in gene expression. This compound has also been shown to have antitumor properties, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to form highly ordered monolayers, making it a valuable tool for studying molecular interactions. Additionally, this compound is relatively easy to synthesize, making it a cost-effective choice for research purposes. However, one limitation of using this compound in lab experiments is its instability in aqueous solutions, making it difficult to work with in certain applications.
Zukünftige Richtungen
There are a number of future directions for the use of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential direction is the development of new biosensors and optoelectronic devices based on this compound monolayers. Additionally, this compound could be used as a template for the synthesis of other compounds with unique properties. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential as a therapeutic agent for a range of diseases.
Synthesemethoden
The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of anthracene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acetic anhydride to produce this compound. This method is relatively simple and efficient, making it a popular choice for producing large quantities of this compound for research purposes.
Eigenschaften
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11NO4/c24-19-13-5-1-2-6-14(13)20(25)18-11-12(9-10-15(18)19)23-21(26)16-7-3-4-8-17(16)22(23)27/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYZWKOJUIUJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(8-benzyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B4936705.png)

![(1R*,2R*,4R*)-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4936714.png)
![3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4936715.png)
![11-(4-hydroxy-3-iodo-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4936739.png)
![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)


![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)


